1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one 1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924151
InChI: InChI=1S/C13H11N3O3/c17-13-3-1-2-12-11(13)8-14-15(12)9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H2
SMILES:
Molecular Formula: C13H11N3O3
Molecular Weight: 257.24 g/mol

1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one

CAS No.:

Cat. No.: VC15924151

Molecular Formula: C13H11N3O3

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one -

Specification

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
IUPAC Name 1-(4-nitrophenyl)-6,7-dihydro-5H-indazol-4-one
Standard InChI InChI=1S/C13H11N3O3/c17-13-3-1-2-12-11(13)8-14-15(12)9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H2
Standard InChI Key YEVHPQGTGIUOBQ-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name, 1-(4-nitrophenyl)-6,7-dihydro-5H-indazol-4-one, reflects its bicyclic indazole scaffold fused to a ketone-bearing cyclohexenone ring and a para-nitrophenyl group at position 1 . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₃H₁₁N₃O₃
Molecular Weight257.24 g/mol
SMILESC1CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1
InChIKeyYEVHPQGTGIUOBQ-UHFFFAOYSA-N

The nitro group at the phenyl ring’s para position enhances electron-withdrawing effects, influencing reactivity in substitution reactions .

Structural Analysis

X-ray crystallography data (unavailable in sources) would clarify bond angles and conformations, but computational models predict a planar indazole system with slight puckering in the dihydrofuran ring . The nitro group’s orientation relative to the indazole moiety may affect intermolecular interactions, such as π-π stacking or hydrogen bonding .

Synthesis and Reaction Pathways

Primary Synthetic Routes

VulcanChem reports synthesis via cyclocondensation of 4-nitrobenzaldehyde with hydrazine derivatives under acidic or basic conditions. A proposed mechanism involves:

  • Formation of Hydrazone Intermediate: Reaction of 4-nitrobenzaldehyde with hydrazine to form a hydrazone.

  • Cyclization: Intramolecular attack of the hydrazone nitrogen on a carbonyl carbon, forming the indazole core.

  • Oxidation: Air oxidation or use of mild oxidizing agents to aromatize the dihydroindazole system .

Alternative methods include Ullmann coupling or Pd-catalyzed cross-coupling to introduce the nitrophenyl group post-cyclization .

Byproducts and Challenges

Control experiments from PMC studies on analogous indazole derivatives reveal instability in dihydro intermediates, which may oxidize to the desired product or degrade into indole byproducts under aerobic conditions . For example, dihydroquinazolinone intermediates analogous to this compound’s synthetic pathway undergo oxidative deformylation, necessitating careful reaction monitoring .

Physicochemical Properties

Computed and Experimental Data

PubChem’s computational models provide the following properties :

PropertyValue
XLogP3-AA1.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area80.7 Ų

The compound’s low rotatable bond count and moderate polarity suggest membrane permeability, aligning with drug-likeness criteria .

Spectral Characteristics

While experimental NMR or IR data are absent in sources, predicted spectra highlight key features:

  • Nitro Group Stretching: Strong absorption bands near 1,520 cm⁻¹ (asymmetric) and 1,350 cm⁻¹ (symmetric) in IR.

  • Ketone Carbonyl: A signal at ~170 ppm in ¹³C NMR .

Biological Activities and Mechanisms

Biofilm Inhibition

Indazole analogs reduce biofilm formation in Staphylococcus aureus by 40–60% at sub-MIC concentrations, likely via interference with quorum-sensing pathways . The nitro moiety may enhance penetration through polysaccharide matrices.

Cytotoxicity Profile

Preliminary assays on similar compounds show IC₅₀ values >50 μM in HEK293 cells, indicating low mammalian cytotoxicity . This selectivity index supports further antimicrobial development.

Applications in Pharmaceutical Research

Antibiotic Development

The compound’s nitro group and indazole core align with pharmacophores in nitrofuran antibiotics, which target bacterial nitroreductases . Structural modifications, such as replacing the ketone with an amine, could enhance solubility and reduce resistance .

Fluorescent Probes

Ambeed lists applications in fluorescent staining, likely due to the conjugated π-system’s ability to emit light upon excitation . Derivatives with electron-donating groups (e.g., -OCH₃) may shift emission wavelengths for multiplex imaging.

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